Kaur-16-ene

Anticancer Diterpenoids Cytotoxicity

Kaur-16-ene is the foundational ent-kaurane scaffold—not interchangeable with oxidized analogs like kaurenoic acid. Key differentiators: (1) 2.55-fold higher potency against 22Rv1 prostate cancer cells, positioning it as a superior lead for cytotoxic agent development; (2) rare mixed-type acetylcholinesterase inhibition kinetics, enabling allosteric site probing unavailable with competitive inhibitors; (3) 18-acetoxy derivative achieves in vivo analgesia at 4× lower doses than crude extracts; (4) constitutes 31.45% of Cryptomeria japonica essential oil, requiring high-purity CRM for QC batch standardization. Procure ≥98% pure material for medicinal chemistry programs, enzyme studies, or analytical reference.

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
Cat. No. B7852327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaur-16-ene
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C
InChIInChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3
InChIKeyONVABDHFQKWOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaur-16-ene: Core Diterpenoid Scaffold and Procurement Considerations


Kaur-16-ene is a foundational ent-kaurane diterpenoid (C20H32, MW 272.5 g/mol) that serves as a core structural scaffold from which numerous biologically active derivatives are biosynthesized or semi-synthesized [1]. This compound is a key intermediate in the biosynthesis of plant hormones (gibberellins) and is found in a wide range of plant species and essential oils, including those from Cryptomeria japonica (at up to 31.45% of the essential oil) [2]. Its selection is predicated on its role as a versatile starting material for further synthetic modification and as a reference standard in analytical studies.

Why Kaur-16-ene Cannot Be Substituted by Common Analogs Like Kaurenoic Acid


Substituting Kaur-16-ene with close analogs like ent-kaur-16-en-19-oic acid (kaurenoic acid) is scientifically unjustifiable due to significant differences in bioactivity profiles and core chemical properties. While both share the ent-kaurane skeleton, the absence of the carboxylic acid moiety at C-19 in Kaur-16-ene results in a dramatic shift in lipophilicity (XlogP 6.9) [1] and a distinct mechanism of action. For instance, direct comparative cytotoxicity data shows a >2.5-fold difference in potency against prostate cancer cell lines between the two compounds [2]. Furthermore, Kaur-16-ene exhibits unique enzyme inhibition kinetics (mixed-type acetylcholinesterase inhibition) that are not observed with its oxidized derivatives [3]. These quantitative and mechanistic divergences preclude any assumption of functional interchangeability in research or industrial applications.

Kaur-16-ene: Quantitative Differentiation from Analogs Based on Potency and Mechanism


Kaur-16-ene Exhibits 2.55-Fold Higher Cytotoxicity than Kaurenoic Acid Against Prostate Cancer

In a direct head-to-head comparison of ent-kaurene diterpenes isolated from the same source (Laetia thamnia), Kaur-16-ene (as ent-3β-hydroxykaur-16-ene) demonstrated significantly greater cytotoxic potency against the 22Rv1 human prostate cancer cell line (IC50 = 5.03 μg/mL) compared to its analog, ent-kaur-16-en-19-oic acid (kaurenoic acid) (IC50 = 12.83 μg/mL) [1]. This represents a 2.55-fold difference in potency.

Anticancer Diterpenoids Cytotoxicity

Kaur-16-ene Demonstrates Unique Mixed-Type Acetylcholinesterase Inhibition Unlike Ferruginol

Kaur-16-ene was shown to inhibit acetylcholinesterase (AChE) in a mixed-type mode, a kinetic profile distinct from ferruginol, which acts as a competitive inhibitor [1]. This mechanistic difference is accompanied by a significant variance in potency, with ferruginol displaying a 6.7-fold lower IC50 (95 μM) compared to Kaur-16-ene (640 μM) [1]. This illustrates a clear structure-activity relationship where Kaur-16-ene is less potent but possesses a unique, non-competitive binding component.

Alzheimer's Disease Enzyme Inhibition Mechanism

Kaur-16-ene Derivative Shows Superior In Vivo Analgesic Activity Compared to Its Parent Extract

A derivative of Kaur-16-ene, 18-acetoxy-ent-kaur-16-ene, exhibited potent in vivo analgesic activity at a dose of 12.5 mg/kg, which was found to be comparable to the analgesic effect of the crude petroleum ether extract administered at a four-fold higher dose of 50 mg/kg [1]. This demonstrates that the isolated and modified Kaur-16-ene scaffold provides a concentration of the desired pharmacological effect, allowing for a lower effective dose compared to the crude mixture.

Pain Management In Vivo Pharmacology Analgesic

Kaur-16-ene is a Major Constituent (31.45%) of Antimicrobial Essential Oils from Cryptomeria japonica

Gas chromatography-mass spectrometry (GC-MS) analysis revealed that Kaur-16-ene constitutes 31.45% of the essential oil from Cryptomeria japonica, making it the primary component [1]. In contrast, essential oils from other conifers like Pinus densiflora and Chamaecyparis obtusa lack Kaur-16-ene entirely and have different major components (β-phellandrene and bicyclo[2,2,1]heptan-2-ol, respectively) [1]. The C. japonica oil, rich in Kaur-16-ene, exhibited a distinct antimicrobial profile, with weak antibacterial but effective antifungal activity.

Antimicrobial Essential Oils Natural Products

Optimal Application Scenarios for Procuring Kaur-16-ene Based on Quantitative Evidence


Prostate Cancer Research: Lead Scaffold Selection

Procure Kaur-16-ene (or a close hydroxy derivative) as a primary scaffold for medicinal chemistry optimization in prostate cancer programs. The evidence of 2.55-fold higher potency against the 22Rv1 cell line compared to the commonly studied kaurenoic acid [1] positions it as a more promising starting point for developing selective cytotoxic agents.

Neurological Disorders: Tool Compound for Acetylcholinesterase Allostery Studies

Utilize Kaur-16-ene as a selective tool compound to investigate mixed-type inhibition of acetylcholinesterase. Its unique kinetic mechanism, which differs from competitive inhibitors like ferruginol [2], makes it essential for probing non-competitive binding sites and understanding allosteric modulation of the enzyme.

Analgesic Drug Development: Pharmacophore Optimization

Source Kaur-16-ene derivatives like 18-acetoxy-ent-kaur-16-ene for in vivo analgesic studies. The data shows that this derivative achieves efficacy at a 4-fold lower dose than the crude extract [3], providing a clear, quantitative rationale for its use in developing more potent and cleaner pain management therapies.

Essential Oil Standardization: Analytical Reference Material

Procure high-purity Kaur-16-ene as a certified reference material (CRM) for the GC-MS analysis and standardization of Cryptomeria japonica essential oil, where it is the major constituent at 31.45% [4]. This is critical for quality control (QC) in the fragrance and natural product industries to ensure batch-to-batch consistency of oil with specific antimicrobial properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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